
2,5-Dimethylquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethylquinazolin-4(1H)-one is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties and potential benefits in the pharmaceutical industry.
作用机制
The mechanism of action of 2,5-Dimethylquinazolin-4(1H)-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
2,5-Dimethylquinazolin-4(1H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using 2,5-Dimethylquinazolin-4(1H)-one in lab experiments is its relatively simple synthesis method. Additionally, it has been extensively studied, and its properties and potential applications are well understood. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of 2,5-Dimethylquinazolin-4(1H)-one. One potential direction is the development of new drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, the synthesis method of this compound could be optimized to improve its yield and solubility.
In conclusion, 2,5-Dimethylquinazolin-4(1H)-one is a heterocyclic organic compound that has potential applications in the pharmaceutical industry. Its unique properties and potential benefits have been extensively studied, and it has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects. While there are some limitations to its use in lab experiments, there are several future directions for the study of this compound.
合成方法
The synthesis of 2,5-Dimethylquinazolin-4(1H)-one can be achieved through a variety of methods. One of the most common methods is the reaction of anthranilic acid with acetone in the presence of a catalyst. This reaction results in the formation of 2,5-Dimethylquinazolin-4(1H)-one with a yield of approximately 60-70%.
科学研究应用
2,5-Dimethylquinazolin-4(1H)-one has been extensively studied for its potential applications in the pharmaceutical industry. It has been shown to have anti-tumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2,5-dimethyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-4-3-5-8-9(6)10(13)12-7(2)11-8/h3-5H,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBRIOBWJIBWRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602325 |
Source


|
| Record name | 2,5-Dimethylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylquinazolin-4(1H)-one | |
CAS RN |
147006-56-2 |
Source


|
| Record name | 2,5-Dimethylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

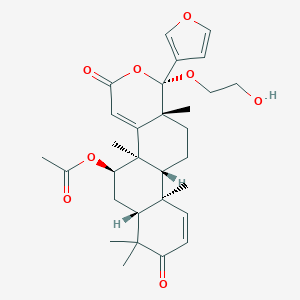

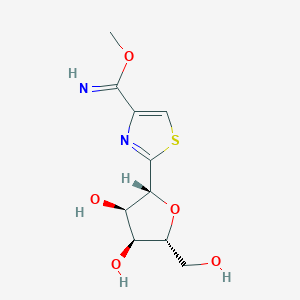
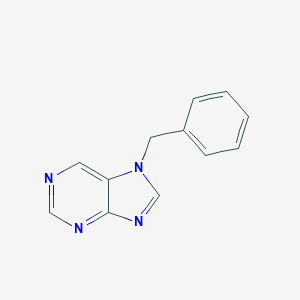
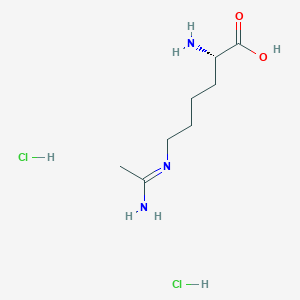
![Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B116166.png)


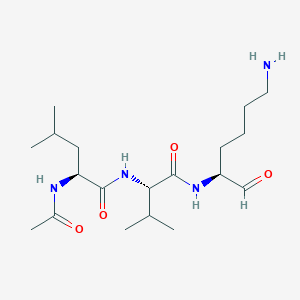



![Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate](/img/structure/B116179.png)
